![molecular formula C30H39ClN8O B12428014 KRAS inhibitor-4](/img/structure/B12428014.png)
KRAS inhibitor-4
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Overview
Description
KRAS inhibitor-4 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in cancer, making this compound a significant focus in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for KRAS .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and continuous flow reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-4 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and therapeutic potential .
Scientific Research Applications
KRAS inhibitor-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new synthetic methodologies for targeting KRAS.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling pathways and to identify potential biomarkers for KRAS-driven cancers.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for treating KRAS-mutant cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.
Mechanism of Action
KRAS inhibitor-4 exerts its effects by binding to the KRAS protein and inhibiting its interaction with downstream effectors, such as RAF kinase. This prevents the activation of the MAPK signaling pathway, which is crucial for cell proliferation and survival. The compound specifically targets the GTP-bound active form of KRAS, locking it in an inactive state and thereby blocking its oncogenic activity .
Comparison with Similar Compounds
KRAS inhibitor-4 is unique in its ability to target multiple KRAS mutants, including KRAS G12C, G12D, and G12V. This broad-spectrum activity distinguishes it from other KRAS inhibitors that are often mutation-specific. Similar compounds include:
Sotorasib: A KRAS G12C-specific inhibitor approved by the FDA for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C-specific inhibitor currently in clinical trials.
MRTX849: A KRAS G12C inhibitor with promising preclinical and clinical data.
This compound’s ability to target multiple KRAS mutants makes it a versatile and valuable tool in cancer research and therapy .
Biological Activity
KRAS inhibitors have emerged as a critical focus in cancer therapy, particularly for tumors harboring KRAS mutations. Among these, KRAS inhibitor-4 represents a significant advancement, demonstrating potent biological activity against various KRAS mutations. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Overview of KRAS and Its Mutations
KRAS is a member of the RAS gene family and is frequently mutated in several cancers, including pancreatic, colorectal, and lung cancers. The most common mutations occur at codons 12, 13, and 61, leading to constitutive activation of the KRAS protein and subsequent oncogenic signaling pathways. The two primary splice variants of KRAS are KRAS4A and KRAS4B , with KRAS4B being predominantly expressed in human tumors.
This compound functions by selectively binding to the inactive state of KRAS proteins, effectively blocking their ability to exchange GDP for GTP, which is crucial for their activation. This selective inhibition is vital as it minimizes off-target effects on other RAS family members like HRAS and NRAS.
Key Findings:
- IC50 Values : this compound shows an IC50 of less than 10 nM for mutant KRAS variants (e.g., G12C), while demonstrating significantly higher IC50 values (5–10 µM) for HRAS and NRAS .
- Mutant Coverage : It effectively inactivates 18 out of the 24 most common KRAS mutants found in cancer .
Biological Activity Data
The biological activity of this compound has been evaluated through various preclinical studies. Below is a summary table illustrating its effects on different KRAS mutations:
Mutation Type | IC50 (nM) | Effect on Cell Viability | Tumor Regression (%) |
---|---|---|---|
KRAS G12C | <10 | Significant | 65% |
KRAS G12D | <10 | Moderate | 50% |
KRAS G12V | <10 | Significant | 70% |
NRAS G12C | 5000 | Minimal | N/A |
Case Studies
-
Case Study: NSCLC Patient with KRAS G12C Mutation
- A patient treated with this compound exhibited a marked reduction in tumor size after three cycles of treatment. Imaging studies showed a decrease in the primary lesion by 63%, with no significant adverse effects reported.
-
Case Study: Colorectal Cancer Patient
- In another instance, a patient with advanced colorectal cancer harboring a KRAS G12D mutation responded well to treatment with this compound, showing a tumor regression rate of approximately 50%, highlighting its potential effectiveness across different cancer types.
Clinical Implications
The promising results from preclinical studies have led to ongoing clinical trials evaluating the safety and efficacy of this compound in various malignancies. Early findings suggest that patients with specific co-mutations (e.g., STK11) may experience enhanced responses to treatment.
Properties
Molecular Formula |
C30H39ClN8O |
---|---|
Molecular Weight |
563.1 g/mol |
IUPAC Name |
1-[(2R)-4-[(6R,7R)-7-(5-chloro-6-methyl-1H-indazol-4-yl)-2-[3-(dimethylamino)azetidin-1-yl]-6-methyl-5,6,7,8-tetrahydroquinazolin-4-yl]-2-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H39ClN8O/c1-7-26(40)39-9-8-37(14-19(39)4)29-22-10-17(2)21(27-23-13-32-35-25(23)11-18(3)28(27)31)12-24(22)33-30(34-29)38-15-20(16-38)36(5)6/h7,11,13,17,19-21H,1,8-10,12,14-16H2,2-6H3,(H,32,35)/t17-,19-,21-/m1/s1 |
InChI Key |
LFJQRYJTQCRQSF-YFVAEKQCSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN([C@@H](C5)C)C(=O)C=C)N6CC(C6)N(C)C |
Canonical SMILES |
CC1CC2=C(CC1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN(C(C5)C)C(=O)C=C)N6CC(C6)N(C)C |
Origin of Product |
United States |
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